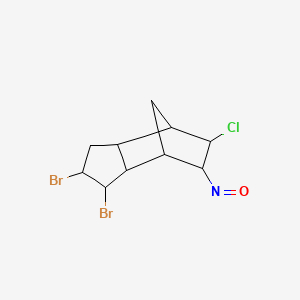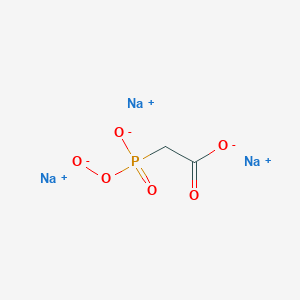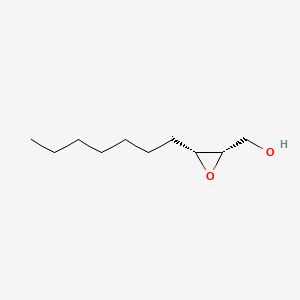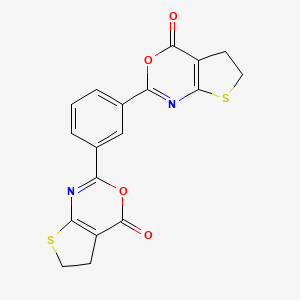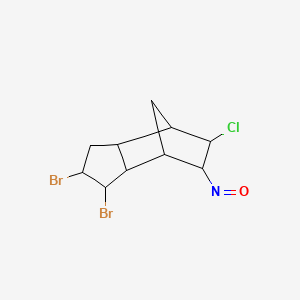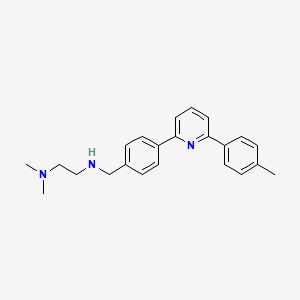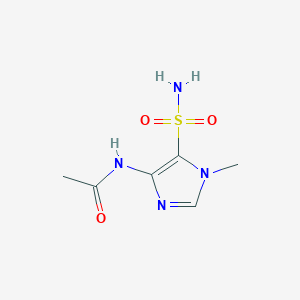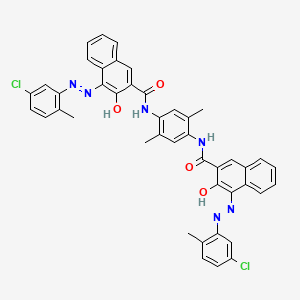
2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye or pigment due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Condensation: The resulting azo compound is then condensed with N,N’-(2,5-dimethyl-1,4-phenylene)bis(amine) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reaction time being critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically use reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.
Industry: Utilized in the production of high-performance pigments for plastics, textiles, and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the aromatic rings and hydroxyl groups allow for interactions with other molecules, facilitating its use in complex formation and binding studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((2-methylphenyl)azo)-3-hydroxy-)
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((4-chlorophenyl)azo)-3-hydroxy-)
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-bromo-2-methylphenyl)azo)-3-hydroxy-)
Uniqueness
The presence of the 5-chloro-2-methylphenyl group in 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s color properties, stability, and reactivity, making it unique for certain applications.
Propriétés
Numéro CAS |
79665-24-0 |
|---|---|
Formule moléculaire |
C44H34Cl2N6O4 |
Poids moléculaire |
781.7 g/mol |
Nom IUPAC |
4-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C44H34Cl2N6O4/c1-23-13-15-29(45)21-37(23)49-51-39-31-11-7-5-9-27(31)19-33(41(39)53)43(55)47-35-17-26(4)36(18-25(35)3)48-44(56)34-20-28-10-6-8-12-32(28)40(42(34)54)52-50-38-22-30(46)16-14-24(38)2/h5-22,53-54H,1-4H3,(H,47,55)(H,48,56) |
Clé InChI |
RUASBGDJNNJFOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4C)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
